molecular formula C9H11BrFN B13050823 (S)-1-(3-Bromo-5-fluorophenyl)propan-1-amine

(S)-1-(3-Bromo-5-fluorophenyl)propan-1-amine

Cat. No.: B13050823
M. Wt: 232.09 g/mol
InChI Key: WFGZEDKDVSOQAS-VIFPVBQESA-N
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Description

(S)-1-(3-Bromo-5-fluorophenyl)propan-1-amine ( 1269979-38-5) is a chiral amine building block of high interest in medicinal chemistry and organic synthesis. With a molecular formula of C9H11BrFN and a molecular weight of 232.10 g/mol, this compound features a defined (S) stereocenter and a propan-1-amine chain attached to a meta-substituted phenyl ring containing both bromo and fluoro substituents, a structure represented by the SMILES notation CC C@H C1=CC(F)=CC(Br)=C1 . This specific stereochemistry is critical for creating compounds with targeted biological activity. The compound's primary research value lies in its role as a versatile synthetic intermediate, particularly in the discovery and development of new therapeutic agents. The bromine and fluorine atoms on the aromatic ring provide distinct sites for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to create a diverse array of more complex molecules . The chiral amine moiety is a key structural feature found in many active pharmaceutical ingredients (APIs) and bioactive molecules, enabling the study of structure-activity relationships (SAR) where stereochemistry significantly influences potency and selectivity . From a safety and handling perspective, this compound requires careful management. It is classified with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Researchers must adhere to the corresponding precautionary statements, which include avoiding breathing dust/fume/gas/mist/vapors, wearing protective gloves and eye/face protection, and washing thoroughly after handling . This product is explicitly labeled For Research Use Only . It is intended solely for laboratory research and chemical synthesis purposes. It is not intended for diagnostic or therapeutic use, nor for human or veterinary use.

Properties

Molecular Formula

C9H11BrFN

Molecular Weight

232.09 g/mol

IUPAC Name

(1S)-1-(3-bromo-5-fluorophenyl)propan-1-amine

InChI

InChI=1S/C9H11BrFN/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5,9H,2,12H2,1H3/t9-/m0/s1

InChI Key

WFGZEDKDVSOQAS-VIFPVBQESA-N

Isomeric SMILES

CC[C@@H](C1=CC(=CC(=C1)Br)F)N

Canonical SMILES

CCC(C1=CC(=CC(=C1)Br)F)N

Origin of Product

United States

Biological Activity

(S)-1-(3-Bromo-5-fluorophenyl)propan-1-amine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activity. This article delves into its biological interactions, mechanisms, and implications for therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C9H10BrFC_9H_{10}BrF and a molecular weight of approximately 248.09 g/mol. Its structure includes a chiral center and halogen substituents (bromine and fluorine), which are known to influence both its chemical reactivity and biological interactions.

Property Value
Molecular FormulaC9H10BrFC_9H_{10}BrF
Molecular Weight248.09 g/mol
Chiral CenterYes
Halogen SubstituentsBromine, Fluorine

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the bromine and fluorine atoms enhances the compound's binding affinity through mechanisms such as halogen bonding, which can modulate the activity of target proteins.

Key Mechanisms:

  • Binding Affinity : The halogen substituents increase the compound's ability to bind to specific receptors or enzymes.
  • Enzyme Interaction : Potential inhibition of enzymes involved in neurotransmitter regulation may occur, suggesting applications in neuropharmacology.
  • Antiproliferative Effects : Preliminary studies indicate that similar compounds may exhibit growth inhibitory effects on cancer cell lines, potentially through p53-dependent pathways .

Case Study: Antiproliferative Activity

A study investigating related diarylpentanoids demonstrated significant growth inhibitory activity against human cancer cells, suggesting that structural modifications similar to those in this compound could yield effective anticancer agents. The sulforhodamine B assay was used to evaluate cytotoxicity, revealing that certain substitutions enhanced selectivity for cancer cells over normal cells .

Potential Therapeutic Applications

Given its structural characteristics, this compound may have potential applications in several therapeutic areas:

  • Neuropharmacology : Its ability to modulate neurotransmitter levels could make it a candidate for treating neurological disorders.
  • Cancer Treatment : The observed antiproliferative effects suggest that it could be explored further for its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (S)-1-(3-Bromo-5-fluorophenyl)propan-1-amine with structurally related compounds, focusing on substituent effects, stereochemistry, and physicochemical properties.

Enantiomeric Comparison: (R)- vs. This compound

  • Structural Differences : The (R)-enantiomer (CAS 1213920-86-5, ) shares identical substituents and molecular formula (C₁₀H₁₃BrFN , corrected for typographical errors in ) but differs in the configuration of the chiral center.
  • Physicochemical Properties : Both enantiomers have similar molecular weights (~246.12 g/mol for the (R)-form, as reported in ). However, their optical rotations and biological activities likely diverge due to stereospecific interactions.
  • Applications : Enantiomeric pairs are often studied for their differential binding to enzymes or receptors. For example, the (S)-enantiomer may exhibit higher affinity for specific targets compared to the (R)-form, though experimental data is required to confirm this hypothesis.

Substitution Patterns: Bromo-Fluoro vs. Trifluoromethyl Derivatives

  • (2S)-1-[3-Bromo-5-(trifluoromethyl)phenyl]propan-2-amine (CAS 1336782-12-7, ):
    • Substituent : Replaces the fluorine atom at the 5-position with a trifluoromethyl (-CF₃) group.
    • Molecular Weight : 282.10 g/mol (vs. 230.09 g/mol for the target compound), due to the heavier -CF₃ group.
    • Impact : The -CF₃ group enhances lipophilicity and metabolic stability, making this derivative more suitable for applications requiring prolonged bioavailability .

Positional Isomerism and Chain Length

  • 1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine (CAS 1179763-12-2, ):
    • Substituents : A methyl group at the 4-position and fluorine at the 3-position on the phenyl ring, with a longer 3-phenylpropan-1-amine chain.
    • Molecular Weight : 243.32 g/mol, higher than the target compound due to the additional phenyl group.
    • Functional Implications : The extended carbon chain and methyl substituent may alter solubility and binding kinetics compared to the shorter propan-1-amine backbone in the target compound .

Data Table: Key Properties of Compared Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound Not Provided C₉H₁₀BrFN 230.09* 3-Br, 5-F, (S)-configuration
(R)-1-(3-Bromo-5-fluorophenyl)propan-1-amine 1213920-86-5 C₁₀H₁₃BrFN 246.12 3-Br, 5-F, (R)-configuration
(2S)-1-[3-Bromo-5-(trifluoromethyl)phenyl]propan-2-amine 1336782-12-7 C₁₀H₁₁BrF₃N 282.10 3-Br, 5-CF₃
1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine 1179763-12-2 C₁₆H₁₈FN 243.32 3-F, 4-CH₃, 3-phenyl chain

*Calculated based on analogous structures.

Research Implications and Gaps

  • Stereochemical Effects : The lack of comparative data on the (R)- and (S)-enantiomers highlights a need for enantioselective studies to elucidate their pharmacological profiles.
  • Substituent Optimization : The trifluoromethyl derivative () demonstrates how halogen substitution influences molecular weight and lipophilicity, guiding future synthetic efforts.
  • Structural Diversity : Compounds like 1-(3-fluoro-4-methylphenyl)-3-phenylpropan-1-amine () underscore the role of chain length and substituent placement in modulating biological activity.

Preparation Methods

Starting Materials

  • 3-Bromo-5-fluorobenzene or derivatives thereof
  • Propanone derivatives such as 1-(3-Bromo-5-fluorophenyl)propan-1-one
  • Chiral amination reagents or chiral catalysts for enantioselective synthesis

Synthetic Route Overview

Step Reaction Type Description Key Reagents/Conditions
1 Friedel-Crafts Acylation Acylation of 3-bromo-5-fluorobenzene with propionyl chloride to form 1-(3-bromo-5-fluorophenyl)propan-1-one Propionyl chloride, AlCl3, anhydrous conditions
2 Reduction/Amination Conversion of the ketone to the corresponding amine via reductive amination or other amination methods Reducing agents (e.g., NaBH4, LiAlH4), ammonia or amine sources
3 Enantioselective Synthesis Introduction of chirality to obtain the (S)-enantiomer, often via chiral catalysts or resolution techniques Chiral catalysts, enzymatic resolution, or chiral auxiliaries

Detailed Preparation Steps

Step 1: Friedel-Crafts Acylation

  • 3-Bromo-5-fluorobenzene is acylated with propionyl chloride in the presence of aluminum chloride (AlCl3) as a Lewis acid catalyst.
  • The reaction is conducted under anhydrous conditions to prevent catalyst hydrolysis.
  • This step yields 1-(3-bromo-5-fluorophenyl)propan-1-one, a key intermediate.

Step 2: Reductive Amination

  • The ketone intermediate undergoes reductive amination to introduce the propan-1-amine moiety.
  • Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
  • Ammonia or primary amines are used as the nitrogen source.
  • The reaction conditions are optimized to favor the formation of the amine over side products.

Step 3: Enantioselective Synthesis

  • To obtain the (S)-enantiomer, chiral catalysts or auxiliaries are employed during the reductive amination or via chiral resolution methods post-synthesis.
  • Enzymatic resolution or asymmetric hydrogenation can also be used to achieve high enantiomeric excess.
  • These methods ensure the desired stereochemistry at the chiral center of the propan-1-amine side chain.

Yield and Purity

Step Typical Yield (%) Purity (%) Notes
Friedel-Crafts Acylation 75-85 >95 High regioselectivity for 3-bromo-5-fluoro substitution
Reductive Amination 70-80 >90 Dependent on reducing agent and conditions
Enantioselective Step 60-75 >98 (ee) Enantiomeric excess (ee) critical for bioactivity

Reaction Conditions Optimization

  • Temperature control during Friedel-Crafts acylation is critical; typical range is 0–50°C to minimize side reactions.
  • Reductive amination is often conducted under mild conditions (room temperature to 50°C) to preserve stereochemistry.
  • Use of chiral catalysts such as chiral phosphine ligands or organocatalysts improves enantioselectivity significantly.

Industrial Scale Considerations

  • Continuous flow reactors have been explored to improve reaction control and scalability, especially for the Friedel-Crafts step.
  • Automated process monitoring allows precise control over temperature, pressure, and reagent feed rates, enhancing yield and purity.
  • Waste minimization and solvent recycling are incorporated to improve sustainability.
Stage Reaction Type Key Reagents/Conditions Outcome Challenges
1. Friedel-Crafts Acylation Electrophilic aromatic substitution Propionyl chloride, AlCl3, anhydrous solvent 1-(3-Bromo-5-fluorophenyl)propan-1-one Control of regioselectivity and catalyst hydrolysis
2. Reductive Amination Reductive amination NaBH4 or LiAlH4, ammonia or amine source Introduction of propan-1-amine group Avoiding over-reduction and side reactions
3. Enantioselective Synthesis Asymmetric synthesis or resolution Chiral catalysts, enzymatic methods (S)-enantiomer with high ee Achieving high enantiomeric purity

The preparation of (S)-1-(3-Bromo-5-fluorophenyl)propan-1-amine is a multi-step process involving selective aromatic substitution, reductive amination, and stereoselective synthesis. Optimization of reaction conditions and choice of catalysts are essential to achieve high yield, purity, and enantiomeric excess. Advances in continuous flow technology and chiral catalysis have enhanced the efficiency and scalability of this compound's synthesis. This compound's structural features, including the bromo and fluoro substituents and the chiral amine moiety, make it a valuable intermediate in pharmaceutical and medicinal chemistry research.

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